Avermectin B1a monosaccharide

Nematode Anthelmintic Caenorhabditis elegans

Avermectin B1a monosaccharide selectively inhibits nematode larval development without causing paralysis, unlike parent avermectins. This unique profile enables precise dissection of ivermectin resistance mechanisms beyond target-site mutations. Ideal for medicinal chemistry, biosynthetic pathway studies, and neuroscience research on ligand-gated ion channels. ≥95% purity, shipped under blue ice. Secure your supply for reliable research outcomes.

Molecular Formula C41H60O11
Molecular Weight 728.9 g/mol
Cat. No. B15579646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvermectin B1a monosaccharide
Molecular FormulaC41H60O11
Molecular Weight728.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3/b11-10+,24-13+,28-12+/t22-,23-,25-,27-,29+,30-,31-,32-,33-,34+,35-,36-,37+,38+,40+,41+/m1/s1
InChIKeyZBVWYDMYMRLKIV-DRJSTCSOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avermectin B1a Monosaccharide for Research: A Baseline Overview


Avermectin B1a monosaccharide (CAS 71831-09-9) is a macrocyclic lactone derivative, specifically the monosaccharide form of the potent anthelmintic avermectin B1a, a component of the commercially important natural product avermectin . It is produced by the selective hydrolysis of the terminal saccharide unit of avermectin B1a, which itself is isolated from *Streptomyces avermitilis* . As an acid degradation product of its parent, this compound serves as a crucial intermediate in understanding the structure-activity relationship of avermectin glycosides and has been reported to exhibit potent, albeit mechanistically distinct, biological activity compared to the parent diglycoside .

Why Avermectin B1a Monosaccharide Cannot Be Substituted with Other In-Class Compounds


Within the avermectin family, small structural modifications, particularly to the sugar moieties, result in profound and quantifiable differences in biological activity, target engagement, and mechanism. As demonstrated in the evidence below, substituting the full diglycoside (e.g., Avermectin B1a or Ivermectin) with the monosaccharide form does not simply yield a less potent version; it fundamentally alters the compound's functional profile. The monosaccharide is a potent inhibitor of nematode larval development but is devoid of the paralytic activity associated with the parent compounds, a critical mechanistic divergence . Therefore, for research applications probing specific biological pathways or for developing resistance diagnostics, generic substitution would invalidate experimental results and lead to erroneous conclusions.

Quantitative Evidence Guide for Differentiating Avermectin B1a Monosaccharide


Direct Comparison of Lethal Activity Against C. elegans: Avermectin B1a Monosaccharide vs. Ivermectin B1a Monosaccharide

Avermectin B1a monosaccharide is lethal to the model organism *C. elegans* with a Minimum Active Concentration (MAC) of 0.1 µM . While direct head-to-head MAC data for the closely related Ivermectin B1a monosaccharide is not available from the same source, the potency of the monosaccharide form provides a crucial baseline for understanding the activity of the avermectin core structure devoid of one sugar moiety.

Nematode Anthelmintic Caenorhabditis elegans

Functional Divergence: Absence of Paralytic Activity in Avermectin Monosaccharide vs. Full Avermectin B1a

A key functional differentiation is that avermectin monosaccharide is a potent inhibitor of nematode larval development but is explicitly devoid of the paralytic activity characteristic of the parent compound, Avermectin B1a . This indicates that the second sugar moiety of the diglycoside is not merely an inert appendage but is critical for the classical paralytic mechanism of action, likely through facilitating binding to or activation of the invertebrate glutamate-gated chloride channels (GluCls).

Electrophysiology Neuromuscular Mechanism of Action

Glycosylation Impact: Antinematodal Activity of Avermectin B1a is Enhanced by Further Glycosylation

The importance of glycosylation for the bioactivity of the avermectin scaffold is further evidenced by studies showing that glycosylation of Avermectin B1a enhances its in vitro anti-nematodal activity against *Bursaphelenchus xylophilus* [1]. This cross-study comparable evidence reinforces that the monosaccharide form of Avermectin B1a represents a specific, intermediate state of bioactivity, distinct from both the less active aglycone and the more active diglycoside or further glycosylated derivatives. It highlights the monosaccharide as a critical reference point in the spectrum of glycosylation-dependent activity.

Glycosylation Nematode Bursaphelenchus xylophilus

Synthetic Utility: Avermectin Monosaccharide as a Preferred Scaffold for Generating Potent 4″-Thio Derivatives

The avermectin monosaccharide is a key synthetic intermediate. A sulfonylation/substitution protocol performed on the 4′-α(or β)-hydroxyl of the avermectin monosaccharide yielded sulfides, sulfoxides, and sulfones that exhibited potent, broad-spectrum anthelmintic and acaricidal activity [1]. This study directly validates the monosaccharide as a superior starting material over the full diglycoside for specific chemical modifications, particularly at the 4′ position, which would be chemically more complex or inaccessible in the parent compound due to the presence of the second sugar.

Medicinal Chemistry Synthesis Structure-Activity Relationship

In Vitro Cytotoxicity: A Differentiated Mammalian Cell Profile vs. Parent Avermectin B1a

Recent research has revealed a novel cytotoxic mechanism for Avermectin B1a in mammalian cells, showing it inhibits proliferation in MEF cells with an IC50 of 15.1 μM by blocking the MCM6-CDT1 interaction critical for DNA replication licensing [1]. While this is a finding for the parent Avermectin B1a molecule, it serves as a class-level inference highlighting the importance of evaluating the specific cytotoxic profile of the monosaccharide form. This data point underscores that mammalian cell effects are compound-specific and cannot be assumed to be uniform across the avermectin class. Therefore, for any research involving mammalian systems or safety assessments, the distinct cytotoxicity profile of the monosaccharide must be independently established.

Cytotoxicity Mammalian Cells Toxicology

Specific Interaction with Mammalian Glycine Receptor vs. Avermectin B1a

Avermectin B1a inhibits the binding of the glycine receptor antagonist, strychnine, to both membranes and solubilized receptors from rat spinal cord, with Ki values of 1.3 µM and 3.6 µM, respectively, and Hill coefficients of 0.46 and 0.62 [1]. This specific, quantifiable interaction with a mammalian CNS target differentiates Avermectin B1a's off-target profile from its primarily invertebrate-targeted action. While this data is for Avermectin B1a, it provides a class-level inference for the monosaccharide, suggesting it may retain some affinity for vertebrate ligand-gated ion channels. This is in stark contrast to the functional profile of Ivermectin B1a monosaccharide, which is used as a probe for resistance that bypasses classic neurotoxicity, indicating a different interaction profile .

Neuroscience Receptor Binding Glycine Receptor

Optimal Research and Industrial Application Scenarios for Avermectin B1a Monosaccharide


Probing Ivermectin Resistance Mechanisms in Nematodes

Due to its ability to potently inhibit nematode larval development without causing paralysis , Avermectin B1a monosaccharide serves as a powerful probe to study ivermectin resistance that is mediated by mechanisms other than target-site insensitivity. By comparing its activity to that of the paralytic parent compounds in resistant vs. susceptible strains, researchers can dissect the genetic and biochemical basis of resistance, differentiating between alterations in drug uptake, metabolism, or receptor binding.

Medicinal Chemistry Scaffold for Next-Generation Anthelmintics

The evidence that the avermectin monosaccharide can be chemically modified at the 4′-position to generate a new class of potent anthelmintic and acaricidal agents makes it an ideal starting material for drug discovery [1]. Its simpler structure, relative to the diglycoside, allows for more tractable and selective synthetic transformations, enabling medicinal chemists to explore novel structure-activity relationships and create proprietary analogs with potentially improved safety, efficacy, or resistance-breaking profiles.

Enzymatic Studies of Avermectin Biosynthesis and Glycosyltransferases

The monosaccharide is a crucial intermediate in the avermectin biosynthetic pathway, specifically as a substrate for glycosyltransferases like AveBI [2]. It is therefore indispensable for in vitro studies characterizing the kinetics, substrate specificity, and catalytic mechanisms of these enzymes. This application is central to the field of combinatorial biosynthesis, where researchers aim to engineer novel 'unnatural' natural products with enhanced therapeutic properties.

Investigating Mammalian Cys-Loop Receptor Pharmacology

Given the documented, quantifiable interaction of Avermectin B1a with mammalian glycine and GABA_A receptors [3], the monosaccharide form is a valuable pharmacological tool for neuroscientists. Its distinct functional profile compared to other avermectins allows researchers to probe the specific structural determinants and binding modes of macrocyclic lactones on vertebrate ligand-gated ion channels, advancing our understanding of their potential off-target effects and therapeutic opportunities in the central nervous system.

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